2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one
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Overview
Description
2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one is a versatile compound with a unique structure that allows for various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds based on the naphtho[2,1-b]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in insulin signaling and is considered a promising target for the treatment of diabetes mellitus and obesity .
Mode of Action
It’s known that ptp1b inhibitors typically work by binding to the active site of the enzyme, preventing it from dephosphorylating and thereby inactivating the insulin receptor . This results in enhanced insulin signaling, promoting glucose uptake and utilization .
Biochemical Pathways
Inhibition of PTP1B can enhance insulin signaling, affecting pathways such as the PI3K/Akt pathway, which plays a key role in mediating the metabolic actions of insulin .
Result of Action
As a potential ptp1b inhibitor, it could enhance insulin signaling, promoting glucose uptake and utilization, and potentially exerting beneficial effects in the context of diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one typically involves the condensation of 2-acetylnaphtho[2,1-b]furan with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphtho[2,1-b]furan derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated derivatives.
Scientific Research Applications
2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic electronics and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloroanilino)methylene]naphtho[2,1-b]furan-1(2H)-one
- 2-[(4-nitroanilino)methylene]naphtho[2,1-b]furan-1(2H)-one
Uniqueness
2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as chloro or nitro groups .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]benzo[e][1]benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-12-18-20(22)19-16-5-3-2-4-13(16)6-11-17(19)24-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFCMMJWIDROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=C(O2)C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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